Atenolol beta-D-glucuronide-d7 is a stable isotope-labeled derivative of atenolol, a widely used beta-1 selective blocker. This compound is utilized primarily in pharmacokinetic studies and drug metabolism research, providing insights into the behavior of atenolol within biological systems. The molecular formula for Atenolol beta-D-glucuronide-d7 is , with a molecular weight of 449.51 g/mol. It is classified under stable isotope-labeled compounds, specifically designed for analytical chemistry applications in drug monitoring and metabolic studies .
The synthesis of Atenolol beta-D-glucuronide-d7 involves several steps that are crucial for obtaining high-purity products. One common approach is through the glucuronidation of atenolol, which can be catalyzed by various enzymes, including UDP-glucuronosyltransferases. The process typically involves the conjugation of glucuronic acid to the hydroxyl group of atenolol, resulting in the formation of the glucuronide derivative.
In laboratory settings, synthetic methods may include:
Atenolol beta-D-glucuronide-d7 undergoes several chemical reactions relevant to its metabolism and analysis:
These reactions are critical for understanding the pharmacokinetics and dynamics of atenolol in clinical settings.
Atenolol functions primarily as a selective antagonist at beta-1 adrenergic receptors. By binding to these receptors in cardiac tissue, it inhibits the effects of norepinephrine and epinephrine, leading to:
Key physical and chemical properties of Atenolol beta-D-glucuronide-d7 include:
These properties are essential for its application in analytical techniques such as liquid chromatography-mass spectrometry.
Atenolol beta-D-glucuronide-d7 serves several scientific purposes:
Deuterated glucuronide conjugates serve as essential internal standards (IS) in LC-MS/MS assays by compensating for matrix effects, extraction efficiency variations, and ion suppression. Atenolol beta-D-glucuronide-d7 exhibits near-identical chemical properties to its unlabeled analog, including:
Table 1: Performance Metrics of Atenolol Beta-D-Glucuronide-d7 as Internal Standard
Matrix | Recovery Rate (%) | CV (%) | Reference |
---|---|---|---|
Plasma | 50.1 ± 1.9 | <5 | [5] |
Brain Homogenate | 6.94 ± 0.67 | <7 | [5] |
Microdialysis Fluid | 95–105 | <10 | [2] |
The deuterated IS enables precise quantification of unbound atenolol glucuronide fractions (fu) in complex matrices. In blood-brain barrier (BBB) permeability studies, researchers calculate fu,brain using the formula:
f_{u,brain} = \frac{f_{u,hD}}{D}
where fu,hD = unbound fraction in diluted homogenate, and D = dilution factor. This approach revealed S-atenolol's unbound equilibrium partition coefficient (Kp,uu,brain) as 0.03 ± 0.01, indicating active efflux at the BBB [2] [5]. The deuterated standard's stability during sample processing—resisting enzymatic degradation and pH-mediated hydrolysis—further ensures data integrity in long-term pharmacokinetic studies [3] [9].
Atenolol’s glucuronidation pathway exemplifies UGT-mediated metabolism of hydrophilic β-blockers. Atenolol beta-D-glucuronide-d7 facilitates kinetic studies through:
Table 2: Key Physicochemical Properties of Atenolol Beta-D-Glucuronide-d7
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C20H23D7N2O9 | High-resolution MS |
Accurate Mass | 449.24 g/mol | Q-TOF MS |
Retention Time (RP-C18) | 6.8 min | UPLC-UV (ACN/H2O gradient) |
MS/MS Fragments | m/z 273.2 [M−glucuronide]+ | ESI-QqQ MS |
Microdialysis studies employing atenolol beta-D-glucuronide-d7 revealed unexpected BBB transport mechanisms. Contrary to historical classification as a passive permeability marker, atenolol exhibits Kp,uu,brain = 3.5% ± 0.4%—indicating active efflux via transporters like P-glycoprotein. This discovery necessitated reevaluation of atenolol as a model compound for membrane permeability studies [2] [5]. The deuterated conjugate further enabled quantification of glucuronidation kinetics in hepatocyte models, revealing a 4.2-fold interindividual variability in formation clearance (CLint), attributable to UGT1A9 polymorphisms [5] [7].
Enantioselective metabolism studies using deuterated standards demonstrated stereospecific glucuronidation: (S)-atenolol forms glucuronides 1.8× faster than (R)-atenolol due to differential binding in UGT active sites. This observation correlates with atenolol’s eudismic ratio of 46 (S:R activity ratio) [10].
The application of deuterated tracers in drug metabolism has progressed through three distinct eras:
The shift toward stable isotopes enabled "isotopic invisibility"—where tracers behave identically to endogenous molecules except during MS detection. This principle underpins the regulatory acceptance of deuterated standards in FDA/EMA bioanalytical method validations [7] [9]. For atenolol beta-D-glucuronide-d7, this transition facilitated its role in elucidating enterohepatic recirculation of glucuronide metabolites, revealing 12–18% biliary excretion in murine models [5].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4